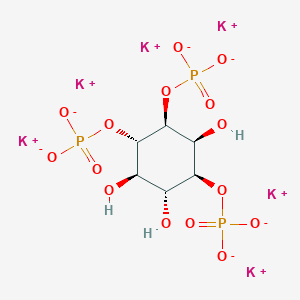
D-肌醇1,3,4-三磷酸六钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Myo-inositol 1,3,4-triphosphate hexapotassium salt: is a chemical compound with the molecular formula C6H9O15P3K6 and a molecular weight of 648.64 g/mol . It is a derivative of inositol phosphate and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling pathways, particularly those related to calcium ion mobilization.
科学研究应用
D-Myo-inositol 1,3,4-triphosphate hexapotassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
作用机制
Target of Action
The primary target of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a type of calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .
Mode of Action
D-Myo-inositol 1,3,4-triphosphate hexapotassium salt, also known as Ins(1,3,4)P3, binds to the InsP3R . This binding event triggers the opening of the calcium channels on the ER membrane . As a result, calcium ions (Ca2+) are released from the ER into the cytoplasm .
Biochemical Pathways
The release of Ca2+ ions into the cytoplasm triggers a cascade of intracellular events. This is part of the phosphoinositide pathway, where the compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in cytosolic Ca2+ concentration can activate various enzymes, influence cell signaling pathways, and regulate many cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding.
Result of Action
The release of Ca2+ ions into the cytoplasm has multiple effects at the molecular and cellular levels. It can regulate various cellular processes such as cell division, cell growth, apoptosis, and other signal transduction pathways . The specific effects would depend on the cell type and the physiological context.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of phosphorylation using reagents such as phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state derivatives .
相似化合物的比较
- D-Myo-inositol 1,4,5-triphosphate hexapotassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate
- D-Myo-inositol 1,4,5-trisphosphate trisodium salt
Comparison: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. This unique structure allows it to interact with different receptors and signaling pathways compared to its analogs . For example, D-Myo-inositol 1,4,5-triphosphate is primarily involved in calcium release, while D-Myo-inositol 1,3,4,5-tetrakisphosphate has additional roles in cellular signaling .
属性
IUPAC Name |
hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-JQLBQNGOSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)


![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)





